N2-Ethyl Substitution Reduces Hydrogen-Bond Donor Count Relative to the Common N-Unsubstituted Analog – Impact on Target Engagement
The target compound carries an ethyl substituent at the N2 position of the pyrazole ring, which converts the pyrazole NH (present in the analog CAS 1204415-47-3) into an N-ethyl tertiary amine. This structural modification reduces the hydrogen-bond donor (HBD) count from 2 to 1 and increases the computed XLogP3-AA from 0.2 to 0.5, while retaining the same number of hydrogen-bond acceptors (4) [1][2]. In the context of ATP-competitive kinase inhibition, a lower HBD count paired with higher lipophilicity can enhance passive membrane permeability and alter the hydrogen-bond network within the kinase hinge region, directly affecting isoform selectivity [3].
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 0.5; MW = 252.31 g/mol; Rotatable Bonds = 3 |
| Comparator Or Baseline | tert-Butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1204415-47-3): HBD = 2; XLogP3-AA = 0.2; MW = 224.26 g/mol; Rotatable Bonds = 2; TPSA = 84.2 Ų |
| Quantified Difference | Δ HBD = −1 (50% reduction); Δ XLogP3-AA = +0.3 log units; Δ MW = +28.05 g/mol; Δ Rotatable Bonds = +1 |
| Conditions | Computed physicochemical parameters (PubChem, Cactvs/XLogP3 engines); values are structure-based predictions validated by the PubChem platform. |
Why This Matters
A 50% reduction in HBD count with a concurrent increase in logP and molecular weight predicts higher passive cellular permeability, which is a critical differentiator when selecting a building block for intracellular kinase target engagement versus the more polar N-unsubstituted analog.
- [1] PubChem CID 97627167, tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, XLogP3-AA 0.5, HBD 1, HBA 4, Rotatable Bonds 3, MW 252.31. View Source
- [2] PubChem CID 11333571, tert-Butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1204415-47-3), XLogP3-AA 0.2, HBD 2, HBA 4, Rotatable Bonds 2, TPSA 84.2 Ų, MW 224.26. View Source
- [3] Fancelli D, et al., European Journal of Pharmacology, 2010;627:16-25. Describes 3-amino-pyrrolo[3,4-c]pyrazoles as ATP-competitive PKC inhibitors with isoform selectivity modulated by substituent chemistry. View Source
